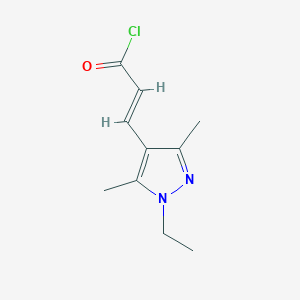
(2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acryloyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acryloyl chloride is an organic compound characterized by the presence of a pyrazole ring substituted with ethyl and methyl groups, and an acryloyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acryloyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by alkylation to introduce the ethyl and methyl substituents.
Introduction of the Acryloyl Chloride Group: The acryloyl chloride moiety can be introduced via the reaction of the pyrazole derivative with acryloyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
化学反応の分析
Types of Reactions
(2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acryloyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The acryloyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and addition reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Catalysts: Lewis acids and bases can be used to catalyze reactions involving this compound.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.
Major Products
The major products formed from reactions with this compound include amides, esters, and other functionalized derivatives, depending on the nucleophile and reaction conditions used.
科学的研究の応用
Chemistry
In chemistry, (2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acryloyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound can be used to synthesize bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity allows for the modification of surfaces and the creation of functionalized materials.
作用機序
The mechanism of action of (2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The acryloyl chloride group can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
類似化合物との比較
Similar Compounds
(2E)-3-(1-Methyl-3,5-dimethyl-1H-pyrazol-4-YL)-acryloyl chloride: Similar structure but with a different alkyl substituent.
(2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acrylic acid: Similar structure but with a carboxylic acid group instead of a chloride.
Uniqueness
(2E)-3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-acryloyl chloride is unique due to its specific combination of substituents and functional groups, which confer distinct reactivity and properties
特性
IUPAC Name |
(E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-4-13-8(3)9(7(2)12-13)5-6-10(11)14/h5-6H,4H2,1-3H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWOYOUXENCOSJ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=CC(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=C/C(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(Chloromethyl)-3-[3-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359881.png)
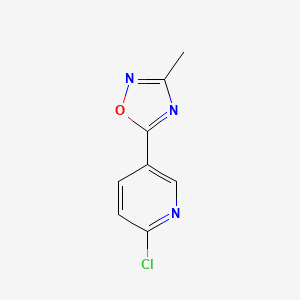
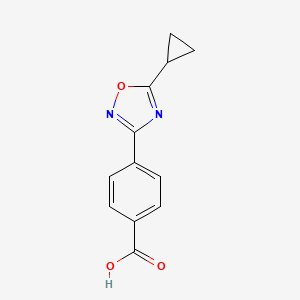
![Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate](/img/structure/B1359887.png)
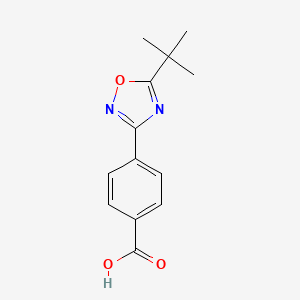
![methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate](/img/structure/B1359889.png)
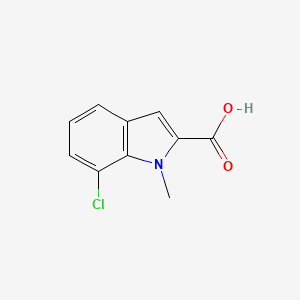
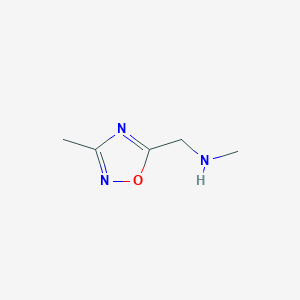
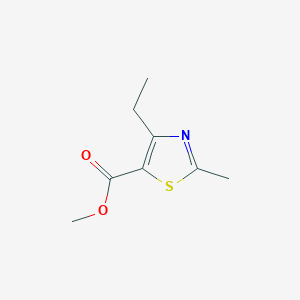
![Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1359896.png)
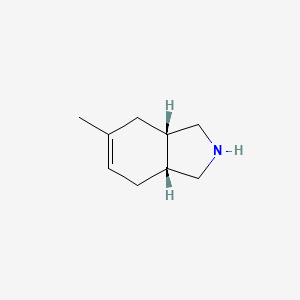
![5-Methyl-4-oxo-3-[2-oxo-2-(pyridin-2-ylamino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1359901.png)
![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1359903.png)

